
4-Oxazolepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Oxazolepropanol is a heterocyclic compound featuring an oxazole ring attached to a propanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolepropanol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions are generally mild and efficient, making it a preferred method for synthesizing oxazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
4-Oxazolepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxazole aldehydes or ketones.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Oxazole aldehydes or ketones.
Reduction: Oxazolines.
Substitution: Various substituted oxazole derivatives depending on the substituent introduced.
科学的研究の応用
4-Oxazolepropanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Oxazolepropanol involves its interaction with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Isoxazole: Similar structure but with different positioning of nitrogen and oxygen atoms.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Benzoxazole: Contains a fused benzene ring.
Uniqueness
4-Oxazolepropanol is unique due to its specific substitution pattern and the presence of a propanol group, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
3-(1,3-oxazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2 |
InChIキー |
ISNFOLPMZHAFMX-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CO1)CCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


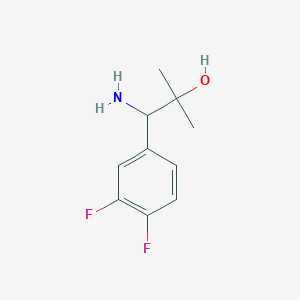
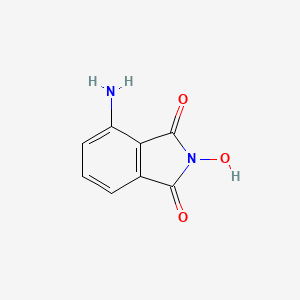
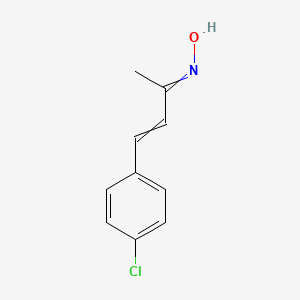

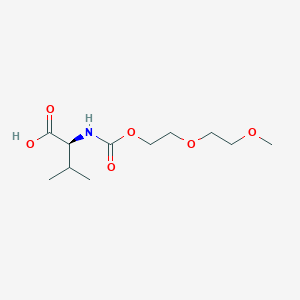
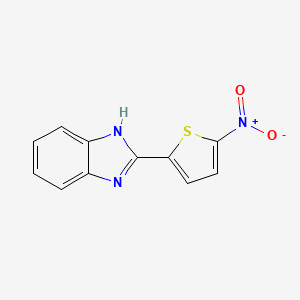

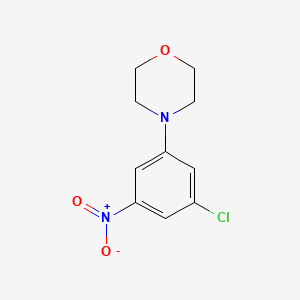
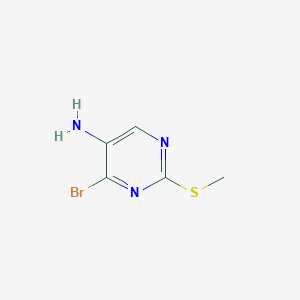
![4-Amino-8-(2-pyrazinyl)-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B8364347.png)
![3-Methyl-8-methoxy-s-triazolo-[3,4-a]-isoquinoline](/img/structure/B8364351.png)

